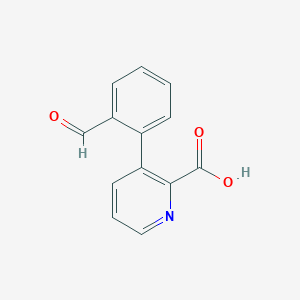

3-(2-Formylphenyl)picolinic acid

Description

3-(2-Formylphenyl)picolinic acid (IUPAC name: 3-(2-formylphenyl)pyridine-2-carboxylic acid) is a heterocyclic compound featuring a pyridine ring substituted with a carboxylic acid group at position 2 and a 2-formylphenyl moiety at position 3. Its molecular formula is C₁₃H₉NO₃, with a molecular weight of 227.22 g/mol (inferred from the 4-isomer in ). The structure combines a pyridine core with a formyl-substituted aromatic ring, enabling diverse reactivity, including metal coordination via the carboxylic acid and aldehyde groups, and participation in condensation reactions (e.g., Schiff base formation).

Properties

IUPAC Name |

3-(2-formylphenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO3/c15-8-9-4-1-2-5-10(9)11-6-3-7-14-12(11)13(16)17/h1-8H,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDEROYSEVBHZAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)C2=C(N=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Formylphenyl)picolinic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of 3-(2-Formylphenyl)picolinic acid may involve large-scale Suzuki–Miyaura coupling reactions. The choice of boron reagents and reaction conditions can be optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(2-Formylphenyl)picolinic acid undergoes various types of chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

Oxidation: The major product is 3-(2-Carboxyphenyl)picolinic acid.

Reduction: The major product is 3-(2-Hydroxymethylphenyl)picolinic acid.

Substitution: Various substituted derivatives of 3-(2-Formylphenyl)picolinic acid can be formed depending on the substituents introduced.

Scientific Research Applications

3-(2-Formylphenyl)picolinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Formylphenyl)picolinic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to zinc finger proteins, altering their structure and function . This interaction can disrupt zinc binding and inhibit the function of these proteins, which are involved in various cellular processes, including viral replication and immune responses .

Comparison with Similar Compounds

Positional Isomers: 4-(2-Formylphenyl)picolinic Acid

The 4-isomer, 4-(2-formylphenyl)picolinic acid (C₁₃H₉NO₃), shares the same molecular formula but differs in the substitution pattern on the pyridine ring. Key differences include:

The 4-isomer’s crystal structure reveals a distorted tetrahedral coordination environment in mercury(II) complexes, suggesting the 3-isomer may exhibit distinct metal-binding geometries due to steric and electronic variations .

Picolinic Acid Derivatives with Aryl Substituents

a) 6-Phenyl-picolinic Acid (C₁₂H₉NO₂)

- Substituent : Phenyl group at pyridine C4.

- Properties: Higher lipophilicity due to the non-polar phenyl group; reduced solubility in polar solvents compared to formyl-substituted analogues.

- Applications : Intermediate in organic synthesis ().

b) 5-(2-Trifluoromethylphenyl)-picolinic Acid (C₁₄H₁₀F₃NO₂)

- Substituent : Electron-withdrawing CF₃ group at phenyl C2.

- Properties : Enhanced acidity (pKa ~2.5) due to CF₃; improved metabolic stability in drug design.

- Applications : Used in fluorinated pharmaceuticals ().

c) 6-Amino-3-(3-chloro-4-fluorophenyl)picolinic Acid (C₁₂H₈ClFN₂O₂)

- Substituent: Halogens (Cl, F) and amino group.

- Properties : Polar functional groups enhance water solubility; halogen atoms improve binding affinity in enzyme inhibition.

- Applications: Potential agrochemical or antibiotic precursor ().

Functional Group Comparison

The ortho-carboxylic acid in picolinic acid derivatives (e.g., 3-(2-formylphenyl)picolinic acid) enhances metal chelation compared to nicotinic acid (meta-carboxylic acid), as shown in chromatographic studies where picolinic acid improved peak symmetry via specific interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.